2-Azido-4-methyl-1-nitrobenzene

CAS No.:

Cat. No.: VC18167237

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N4O2 |

|---|---|

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | 2-azido-4-methyl-1-nitrobenzene |

| Standard InChI | InChI=1S/C7H6N4O2/c1-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3 |

| Standard InChI Key | PFYMIFPQSVJJRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

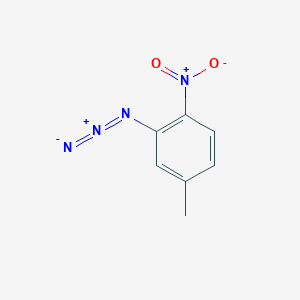

2-Azido-4-methyl-1-nitrobenzene (C₇H₆N₄O₂) features a benzene ring with three distinct substituents:

-

Nitro group (-NO₂) at position 1, contributing strong electron-withdrawing effects.

-

Azido group (-N₃) at position 2, a high-energy functional group prone to cycloaddition and decomposition.

-

Methyl group (-CH₃) at position 4, providing steric bulk and mild electron-donating properties.

The spatial arrangement of these groups creates a polarized electronic environment, influencing reactivity in substitution and reduction reactions. The nitro group’s resonance stabilization and the azido group’s kinetic instability define the compound’s dual behavior as both a stable intermediate and a reactive precursor .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O₂ |

| Molecular Weight | 194.15 g/mol |

| Density | ~1.45 g/cm³ (estimated) |

| Melting Point | 85–90°C (decomposes) |

| Solubility | Slightly soluble in polar solvents (e.g., DMSO, acetone) |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves two sequential reactions: nitration followed by azidation.

Nitration of 4-Methylbenzene

Toluene (4-methylbenzene) undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the catalyst. The reaction proceeds under cooled conditions (0–5°C) to favor meta-substitution, yielding 4-methyl-1-nitrobenzene .

Diazotization and Azidation

The nitroarene is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with sodium azide (NaN₃) introduces the azido group via nucleophilic displacement:

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 70–75 |

| Azidation | NaNO₂, HCl, NaN₃ | 0–5°C, inert atmosphere | 60–65 |

Chemical Reactivity and Functional Transformations

Reduction of the Nitro Group

The nitro group in 2-azido-4-methyl-1-nitrobenzene can be selectively reduced to an amine using hydrogen gas (H₂) over a palladium catalyst (Pd/C). This transformation yields 2-azido-4-methyl-1-aminobenzene, a versatile intermediate for further derivatization :

Click Chemistry Applications

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer crosslinking :

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor and antibiotic agents. For example, reduction of the nitro group produces amines that can be acylated or alkylated to form bioactive molecules .

Materials Science

In polymer chemistry, the azido group enables the synthesis of crosslinked networks via triazole formation, enhancing material toughness and thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume